Des-alanyl Sofosbuvir
Description
Properties
Molecular Formula |
C₁₆H₁₈FN₂O₈P |
|---|---|
Molecular Weight |
416.29 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Docking Scores and Binding Interactions
| Compound | Average Binding Energy (kcal/mol) | Key Interactions with RdRp |
|---|---|---|
| Sofosbuvir | Baseline | Standard interactions |
| Compound 3 | Better than Sofosbuvir | Enhanced hydrogen bonding |
| Compound 4 | Best among derivatives | Hydrophobic and π-π stacking |
Solubility and Permeability
Water solubility and Caco2 permeability—critical for oral bioavailability—were compared across derivatives (Table 2).
Table 2: Solubility and Permeability Profiles
| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |
|---|---|---|
| Sofosbuvir | −2.271 | 28.7 |
| Compound 3 | −2.524 | 49.9 |
| Compound 4 | −2.84 | 58.2 |
Pharmacological Efficacy and Synergistic Effects
While Sofosbuvir derivatives like Compounds 3 and 4 show promise against SARS-CoV-2, Sofosbuvir itself has demonstrated synergistic effects with flavonoids (e.g., Compounds 1 and 2) in HCV treatment. For instance:
- Monotherapy: Sofosbuvir inhibited 33.4% of HCV replication.
- Combination Therapy : Sofosbuvir + Compound 2 achieved 62.7% inhibition, suggesting additive effects .
Preparation Methods
In Vivo Metabolic Activation
Sofosbuvir undergoes sequential enzymatic processing in hepatocytes to yield this compound. The first step involves cathepsin A (CatA) and carboxylesterase 1 (CES1) , which hydrolyze the carboxyl ester group of sofosbuvir. This is followed by non-enzymatic rearrangement to form an alanyl phosphate intermediate, which is subsequently deaminated by histidine triad nucleotide-binding protein 1 (Hint1) . Final dephosphorylation by cellular phosphatases produces GS-331007, which circulates systemically.
Table 1: Enzymatic Steps in this compound Formation
| Enzyme | Function | Localization | Reference |
|---|---|---|---|
| Cathepsin A (CatA) | Hydrolysis of carboxyl ester | Lysosome | |
| Carboxylesterase 1 | Ester cleavage | Cytoplasm | |
| Hint1 | Deamination of alanyl phosphate intermediate | Nucleus |
Chemical Synthesis Methods
Direct Hydrolysis of Sofosbuvir
Industrial-scale preparation of this compound often involves controlled hydrolysis of sofosbuvir under basic conditions. A patent-published method (WO2017009746A1) details the use of sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 20–50°C. This process achieves >99.5% purity by HPLC, meeting International Council for Harmonisation (ICH) guidelines.
Solvent Systems and Reaction Optimization
Key solvents for hydrolysis include:
Table 2: Industrial Hydrolysis Conditions for this compound
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 25–40°C | Prevents degradation | |
| pH | 7–9 | Maximizes hydrolysis rate | |
| Solvent | DMF/THF | Enhances reactivity |
Industrial-Scale Purification Techniques
Crystallization and Filtration
Post-hydrolysis, this compound is purified via anti-solvent crystallization using n-heptane or isoamyl acetate . This step reduces residual sofosbuvir to <0.1% and achieves a crystalline form with low hygroscopicity.
Chromatographic Methods
Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile:water (70:30) is employed for analytical validation, ensuring compliance with regulatory limits for genotoxic impurities.
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Enzymatic (CES1) | 85–90 | 98.5 | Limited by enzyme cost | |
| Chemical (NaOH/THF) | 92–95 | 99.5 | High |
Regulatory and Quality Considerations
The Australian Therapeutic Goods Administration (TGA) mandates stringent control over genotoxic impurities (e.g., alkyl halides) during synthesis, with limits ≤1 ppm. Batch consistency is ensured via in-process controls (IPC) monitoring pH, temperature, and intermediate purity .
Q & A
Q. How to develop a robust HPLC method for Sofosbuvir using Quality by Design (QbD)?
A QbD approach involves identifying critical method parameters (e.g., mobile phase ratio, buffer pH, column type) and optimizing them via statistical software like Design-Expert®. For Sofosbuvir, a 14-run experimental design was used to analyze interactions between factors, with retention time, peak tailing, and theoretical plates as dependent responses. Calibration curves and validation per ICH guidelines ensure precision and accuracy .
Q. What are the key validation parameters for an HPLC method analyzing Sofosbuvir and its impurities?
Validation should include specificity (resolution of impurities), linearity (R² > 0.999), accuracy (recovery 98–102%), and robustness (e.g., column or flow rate variations). Detection limits (LOD/LOQ) must be established, and method robustness confirmed via deliberate parameter changes. A retention time of <10 minutes with minimal mobile phase usage is ideal for efficiency .
Q. How to assess Sofosbuvir's stability under hydrolytic degradation in solid-state formulations?
Use silica or silicates with pH-adjusted surfaces (3.9–9.7) to simulate degradation conditions. Analyze degradation products via HPLC, comparing solid-state vs. solution stability. For Sofosbuvir, degradation kinetics in solid-state are slower, highlighting the importance of excipient selection and pH control during formulation .
Advanced Research Questions
Q. How to optimize experimental designs for quantifying Sofosbuvir in multi-component mixtures (e.g., with Ledipasvir)?
Multivariate chemometric models, such as genetic algorithm-partial least squares (GA-PLS) or artificial neural networks (ANN), enhance predictive accuracy. Zero-order absorbance spectra (200–400 nm) are processed into a data matrix for regression analysis. GA optimizes variable selection, reducing noise and improving precision in quantifying Sofosbuvir in market samples .
Q. What bio-analytical strategies are effective for Sofosbuvir quantification in plasma?
Protein precipitation or solid-phase extraction is used to isolate Sofosbuvir from plasma. Method validation must address matrix effects, recovery (>85%), and sensitivity (LOQ <10 ng/mL). LC-MS/MS with isotope-labeled internal standards improves specificity. Cross-validate with spiked samples to ensure accuracy in pharmacokinetic studies .
Q. How to apply factorial design in formulating Sofosbuvir-loaded lipid nanocarriers?
A 2³ factorial design evaluates independent variables (e.g., lipid concentration, surfactant amount, centrifugation speed) on responses like drug entrapment efficiency (DEE) and particle size. Design-Expert® software analyzes interactions and predicts optimal conditions. For Sofosbuvir, higher lipid content increases DEE, while centrifugation speed reduces particle size .
Q. What in vitro models evaluate Sofosbuvir's efficacy against non-HCV viruses (e.g., Zika or SARS-CoV-2)?
Use cell lines like hepatoma (Huh-7), neuroblastoma (SH-Sy5y), or Calu-3 (lung epithelial) to assess antiviral activity. Measure EC₅₀ via plaque reduction assays. Sofosbuvir inhibits Zika virus by inducing A-to-G mutations in viral RNA and synergizes with Daclatasvir against SARS-CoV-2 in vitro .
Q. How to resolve data contradictions in Sofosbuvir combination therapy outcomes (e.g., SVR rates)?
Perform multivariate logistic regression to identify confounders. For genotype 3 HCV, factors like BMI <30 and Sofosbuvir/Daclatasvir regimens (OR=4.25) independently predict SVR. Exclude irrelevant variables (e.g., treatment duration) and validate models with bootstrapping or cross-study meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
